![molecular formula C17H25FN2O2 B3295336 1-Boc-4-(2-fluoro-benzylamino)-piperidine CAS No. 887583-63-3](/img/structure/B3295336.png)
1-Boc-4-(2-fluoro-benzylamino)-piperidine
Overview
Description
1-Boc-4-(2-fluoro-benzylamino)-piperidine is a chemical compound that is used in scientific research for its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-fluoro-benzylamino)-piperidine involves the modulation of various signaling pathways that are involved in disease progression. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It also inhibits the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and motor control. It also reduces the levels of oxidative stress and inflammation, which are associated with various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Boc-4-(2-fluoro-benzylamino)-piperidine in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized using various methods. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are various future directions for the research on 1-Boc-4-(2-fluoro-benzylamino)-piperidine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Furthermore, the development of analogs of the compound with improved properties and efficacy is also an area of future research.
Scientific Research Applications
1-Boc-4-(2-fluoro-benzylamino)-piperidine has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, the compound has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In Parkinson's disease, the compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
properties
IUPAC Name |
tert-butyl 4-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOKJWOKRVDOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723074 | |
Record name | tert-Butyl 4-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887583-63-3 | |
Record name | tert-Butyl 4-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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